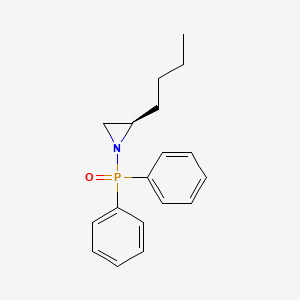
Aziridine, 2-butyl-1-(diphenylphosphinyl)-, (2R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(2-Butylaziridin-1-yl)diphenylphosphine oxide is a chiral phosphine oxide compound It is characterized by the presence of a butyl group attached to an aziridine ring, which is further bonded to a diphenylphosphine oxide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2-Butylaziridin-1-yl)diphenylphosphine oxide typically involves the reaction of diphenylphosphine oxide with an aziridine derivative. One common method includes the use of ®-2-butylaziridine as a starting material, which reacts with diphenylphosphine oxide under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide, which facilitates the nucleophilic attack on the aziridine ring.
Industrial Production Methods
Industrial production of ®-(2-Butylaziridin-1-yl)diphenylphosphine oxide may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
®-(2-Butylaziridin-1-yl)diphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The phosphine oxide moiety can be further oxidized to form higher oxidation state compounds.
Reduction: The compound can be reduced to form the corresponding phosphine.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the aziridine ring under mild conditions.
Major Products
Oxidation: Higher oxidation state phosphine oxides.
Reduction: Corresponding phosphine compounds.
Substitution: Various substituted aziridine derivatives.
Applications De Recherche Scientifique
®-(2-Butylaziridin-1-yl)diphenylphosphine oxide has several applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Medicine: Investigated for its role in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of ®-(2-Butylaziridin-1-yl)diphenylphosphine oxide involves its role as a chiral ligand in catalytic processes. The compound coordinates with metal centers, influencing the stereochemistry of the reaction. The aziridine ring and phosphine oxide moiety play crucial roles in stabilizing the transition state and enhancing the enantioselectivity of the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-(+)-2,2′-Bis(diphenylphosphino)-1,1′-binaphthalene: Another chiral phosphine ligand used in asymmetric catalysis.
®-(+)-BINAP: A widely used chiral diphosphine ligand with high enantioselectivity.
Xantphos: A bidentate phosphine ligand known for its versatility in various catalytic reactions.
Uniqueness
®-(2-Butylaziridin-1-yl)diphenylphosphine oxide is unique due to the presence of the aziridine ring, which imparts distinct reactivity and selectivity in catalytic processes. Its ability to form stable complexes with metal centers and influence the stereochemistry of reactions makes it a valuable tool in asymmetric synthesis.
Propriétés
Numéro CAS |
200411-28-5 |
|---|---|
Formule moléculaire |
C18H22NOP |
Poids moléculaire |
299.3 g/mol |
Nom IUPAC |
(2R)-2-butyl-1-diphenylphosphorylaziridine |
InChI |
InChI=1S/C18H22NOP/c1-2-3-10-16-15-19(16)21(20,17-11-6-4-7-12-17)18-13-8-5-9-14-18/h4-9,11-14,16H,2-3,10,15H2,1H3/t16-,19?/m1/s1 |
Clé InChI |
IRQIEPINDRBONN-VTBWFHPJSA-N |
SMILES isomérique |
CCCC[C@@H]1CN1P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CCCCC1CN1P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


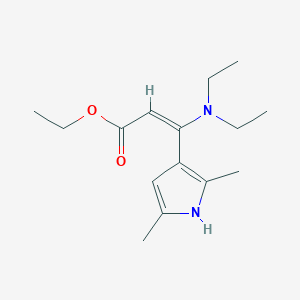
![1-(Thieno[3,2-c]isoxazol-3-yl)ethanone](/img/structure/B12891540.png)
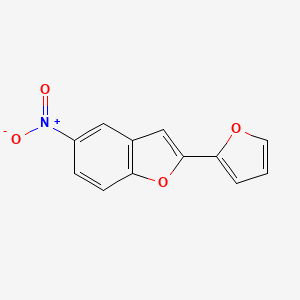
![2-(Aminomethyl)-4-mercaptobenzo[d]oxazole](/img/structure/B12891570.png)

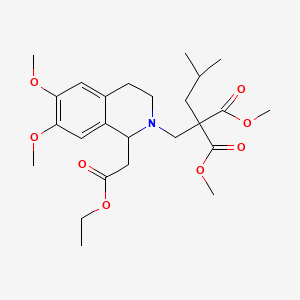
![Benzamide, 4-[[(cyclohexylmethyl)amino]sulfonyl]-N-(2-furanylmethyl)-](/img/structure/B12891591.png)
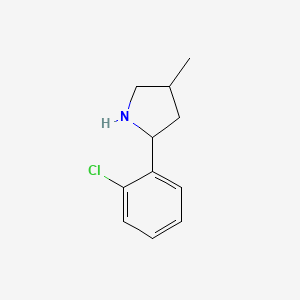
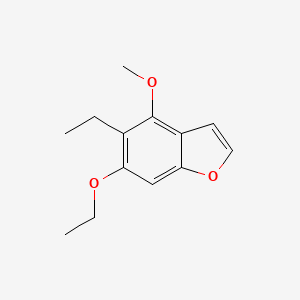
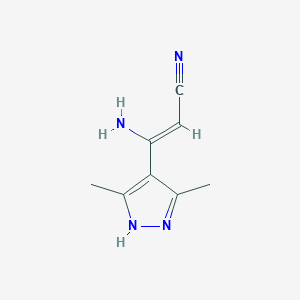
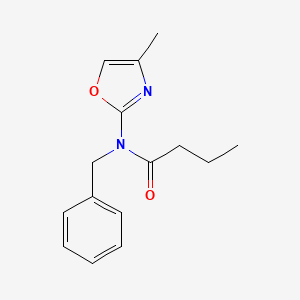
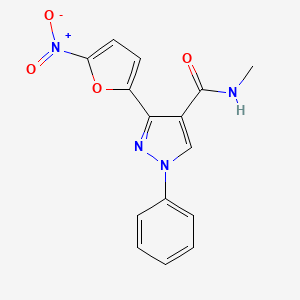
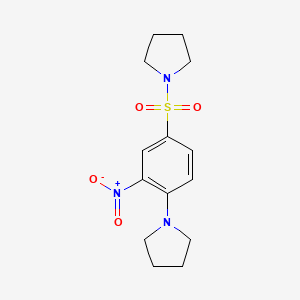
![(1R)-(2'-(Dimethylamino)-5,6,7,8-tetrahydro-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide](/img/structure/B12891611.png)
